3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine
Description
3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine is a structurally complex heterocyclic compound featuring a tetrahydropyridine ring substituted with a 4-methoxyphenyl group at the 4-position, a carbonyl group linking to a pyridine moiety, and a methylsulfanyl substituent at the 2-position of the pyridine. This compound’s unique architecture combines electron-donating (methoxy) and electron-withdrawing (carbonyl, methylsulfanyl) groups, which may influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-16-7-5-14(6-8-16)15-9-12-21(13-10-15)19(22)17-4-3-11-20-18(17)24-2/h3-9,11H,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQIDFXLAJVGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
The compound exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyridine compounds often display significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Candida albicans | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL |
Antitumor Efficacy
Tetrahydropyridine derivatives have been investigated for their potential antitumor effects. A study on structurally similar compounds revealed that those containing a sulfonamide moiety exhibited significant cytotoxicity against various cancer cell lines, particularly breast cancer cells.
Case Study : A series of synthesized tetrahydropyridine derivatives were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that compounds with specific structural modifications showed enhanced efficacy against cancer cell proliferation.
Neuropharmacological Applications
Compounds related to tetrahydropyridines have been studied for their neuropharmacological properties, particularly in relation to neurodegenerative diseases such as Parkinson's disease. Research suggests that these compounds may influence neurotransmitter systems and exhibit protective effects on dopaminergic neurons.
Mechanism of Action : The compound may modulate dopamine levels and reduce neuroinflammation, contributing to neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydropyridine derivatives. Key observations include:
- Substitution Patterns : Variations in substituents on the tetrahydropyridine ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : The presence of electron-withdrawing groups tends to enhance activity against various biological targets, including enzymes involved in cancer proliferation.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1-tosyl-1,2,3,6-tetrahydropyridine Derivatives
- Structure : These compounds share the tetrahydropyridine core substituted with a 4-methoxyphenyl group but differ in the N-substituent (tosyl vs. carbonyl-pyridine linkage) and absence of the methylsulfanyl-pyridine moiety.
- Synthesis: Gold-catalyzed cycloaddition of 1,6-enynes with methanol in DCM yields these derivatives with high efficiency (89–91% yield) .
- Key Data : Molecular weight ~415.55 g/mol, melting point 79–85°C, Rf = 0.11 (TLC) .
3-(4-Methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one
- Structure: Features a pyridinone ring with 4-methoxyphenyl and methylsulfanyl groups, differing in the absence of the tetrahydropyridine-carbonyl linkage.
- Synthesis: Prepared via base-mediated condensation of 3,3-bis-methylsulfanyl-1-pyridin-2-yl-propenone with 2-(4-methoxyphenyl)acetonitrile (62% yield) .
- Key Data : Molecular formula C₁₉H₁₅N₂O₂S, confirmed by NMR and elemental analysis .
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Structure : A neurotoxic analogue with a methyl group at N1 and phenyl at C4, lacking the carbonyl-pyridine and methylsulfanyl substituents.
- Relevance : Demonstrates the biological significance of tetrahydropyridine derivatives, particularly in neurodegenerative models .
Physicochemical Properties
*Calculated based on structure; †Estimated using analogous substituent contributions; ‡Experimental LogP from related compounds .
Key Observations :
- The target compound’s molecular weight (~361 g/mol) is intermediate between simpler tetrahydropyridines (e.g., MPTP) and bulkier tosyl derivatives.
- Methylsulfanyl and methoxyphenyl groups likely increase lipophilicity (LogP ~3.0), comparable to 4-(4-methoxyphenyl)-1-tosyl-THP (LogP 2.88) .
Biological Activity
The compound 3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine (commonly referred to as MPTP) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₃N₃O₂S
- Molecular Weight: 225.71 g/mol
- CAS Number: 143017-63-4
The structure of MPTP features a tetrahydropyridine ring that is substituted with a methoxyphenyl group and a methylsulfanyl group. This unique configuration contributes to its biological activity.
Biological Activity Overview
MPTP has been studied for various biological activities, including:
- Antioxidant Activity: MPTP exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in neuroprotective contexts.
- Anti-inflammatory Effects: Preliminary studies indicate that MPTP may inhibit inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Properties: Research suggests that MPTP may protect neuronal cells from damage due to neurotoxic agents.
The mechanisms underlying the biological activities of MPTP are multifaceted:
- Inhibition of Pro-inflammatory Cytokines: MPTP appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Scavenging Free Radicals: The compound's structure allows it to effectively scavenge free radicals, thereby reducing oxidative damage.
- Modulation of Neurotransmitter Systems: MPTP may influence neurotransmitter release and uptake, contributing to its neuroprotective effects.
Research Findings
Recent studies have highlighted the biological efficacy of MPTP:
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | High | |
| Anti-inflammatory | Moderate | |
| Neuroprotection | Significant |
Case Studies
Several case studies have documented the effects of MPTP in various experimental models:
- Neuroprotection in Animal Models: In a study involving rodents exposed to neurotoxic agents, administration of MPTP resulted in reduced neuronal death and improved cognitive function compared to control groups.
- Anti-inflammatory Effects in Arthritis Models: In models of induced arthritis, MPTP treatment led to decreased joint swelling and pain scores, indicating its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
